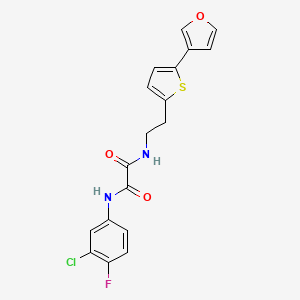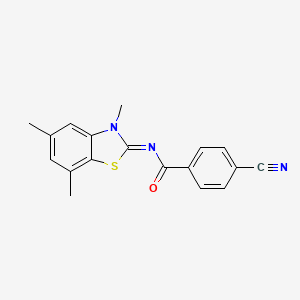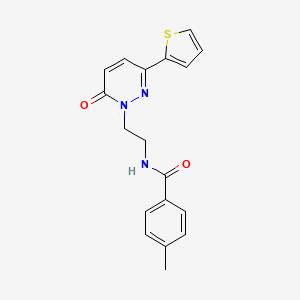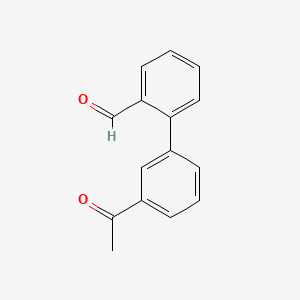
N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide, commonly known as CFTR modulator, is a small molecule drug used for the treatment of cystic fibrosis. The drug works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is mutated in patients with cystic fibrosis.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N’-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide, also known as N1-(3-chloro-4-fluorophenyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure suggests it could inhibit specific enzymes or pathways involved in cancer cell proliferation. Studies have indicated that similar compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for chemotherapy .
Antimicrobial Properties
Research has explored the antimicrobial properties of this compound, particularly against resistant bacterial strains. Its unique structure allows it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, providing a new avenue for developing antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines or block specific receptors involved in the inflammatory response. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Agents
There is interest in this compound as a neuroprotective agent. It could potentially protect neurons from oxidative stress or excitotoxicity, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential in this field .
Antioxidant Activity
The compound’s structure suggests it may have antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and aging, and it could be beneficial in treating diseases linked to oxidative stress .
Antiviral Activity
Finally, the compound has shown potential antiviral activity. It could inhibit viral replication or block viral entry into host cells. This application is particularly relevant in the context of emerging viral infections and the need for new antiviral drugs.
These applications highlight the diverse potential of N’-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Anticancer Activity Antimicrobial Properties Anti-inflammatory Effects Neuroprotective Agents Antioxidant Activity : Cardioprotective Effects : Antidiabetic Potential : Antiviral Activity
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-14-9-12(1-3-15(14)20)22-18(24)17(23)21-7-5-13-2-4-16(26-13)11-6-8-25-10-11/h1-4,6,8-10H,5,7H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPUDLWWKGBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2734444.png)





![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)
![Methyl (E)-4-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutyl]amino]-4-oxobut-2-enoate](/img/structure/B2734456.png)

![N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine](/img/structure/B2734460.png)
![2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2734462.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2734466.png)
